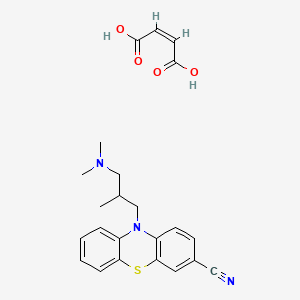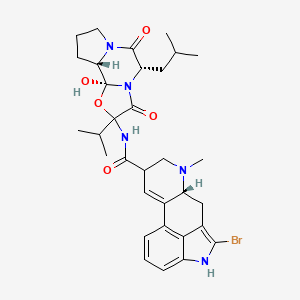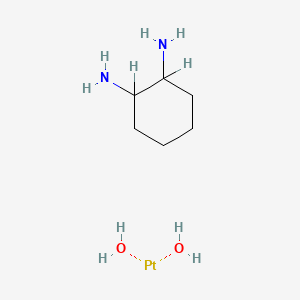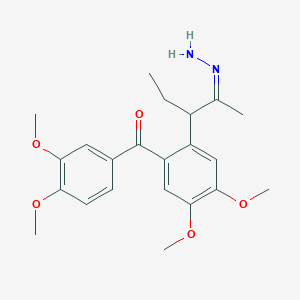
3-Allyl-1-methyl-4-phenyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-1-methyl-4-phenyl-4-piperidinol is a chemical compound with the molecular formula C18H25NO2. It is also known by other names such as 4-Piperidinol, 1-methyl-4-phenyl-3-(2-propenyl)-, propanoate (ester) and Alperidine This compound is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Vorbereitungsmethoden
The synthesis of 3-Allyl-1-methyl-4-phenyl-4-piperidinol involves several steps. One common method is the reaction of 1-methyl-4-phenylpiperidin-4-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
3-Allyl-1-methyl-4-phenyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It has been studied for its potential biological activities, including analgesic and anti-inflammatory properties.
Industry: It is used in the production of fine chemicals and as a reference material in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3-Allyl-1-methyl-4-phenyl-4-piperidinol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors in the central nervous system, leading to analgesic and sedative effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
3-Allyl-1-methyl-4-phenyl-4-piperidinol can be compared with other similar compounds, such as:
Meperidine (Pethidine): Another piperidine derivative with analgesic properties.
Fentanyl: A potent synthetic opioid with a similar mechanism of action.
Methadone: A long-acting opioid used for pain management and opioid dependence treatment.
These compounds share structural similarities and pharmacological effects but differ in their potency, duration of action, and specific applications.
Eigenschaften
Molekularformel |
C15H21NO |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-ol |
InChI |
InChI=1S/C15H21NO/c1-3-7-14-12-16(2)11-10-15(14,17)13-8-5-4-6-9-13/h3-6,8-9,14,17H,1,7,10-12H2,2H3 |
InChI-Schlüssel |
FYFGTPYBZJGNFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C(C1)CC=C)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)

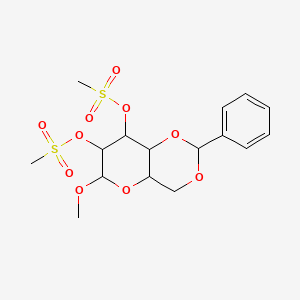
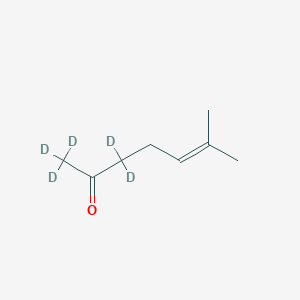
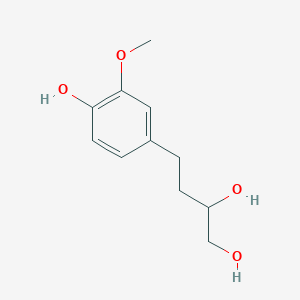

![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
